molecular formula C20H20FN3O2S B2853451 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 897456-23-4

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2853451
CAS No.: 897456-23-4
M. Wt: 385.46
InChI Key: HSGQXOCWANGAGD-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A thioethyl linker at position 2 of the imidazole, enhancing metabolic stability and enabling conjugation to the acetamide moiety.
  • A 4-methoxyphenylacetamide side chain, which may influence solubility, receptor binding, and pharmacokinetic properties.

The 4-fluorophenyl and 4-methoxyphenyl substituents are critical for modulating electronic effects (e.g., electron-withdrawing vs. donating) and steric bulk, which are pivotal in biological targeting .

Properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-26-17-8-2-14(3-9-17)12-19(25)22-10-11-27-20-23-13-18(24-20)15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGQXOCWANGAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Fluorobenzaldehyde and Thiourea

Procedure :

  • Reactants : 4-Fluorobenzaldehyde (1.0 eq), ammonium acetate (2.0 eq), thiourea (1.0 eq).
  • Conditions : Reflux in ethanol (80°C, 12 h) under nitrogen.
  • Workup : Cool to room temperature, filter the precipitate, and wash with cold ethanol.
  • Yield : 68–72%.

Mechanism :
The reaction proceeds via cyclocondensation, where the aldehyde undergoes nucleophilic attack by thiourea, followed by dehydration and aromatization to form the imidazole ring. The 4-fluorophenyl group occupies position 4 or 5, with the thiol group at position 2.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, NH), 7.8–7.6 (m, 2H, Ar-H), 7.2–7.1 (m, 2H, Ar-H), 6.9 (s, 1H, imidazole-H).
  • LC-MS : m/z 209.1 [M+H]⁺.

Alternative Route via Bischler-Napieralski Cyclization

Procedure :

  • Reactants : 4-Fluoroaniline (1.0 eq), 1,4-dinitroimidazole (1.0 eq).
  • Conditions : Methanol/water (3:1), reflux (6 h), darkness.
  • Product : 1-(4-Fluorophenyl)-4-nitro-1H-imidazole, followed by reduction (H₂/Pd-C) and sulfurization (Lawesson’s reagent).

Key Observations :

  • Nitro group reduction to amine precedes thiol introduction.
  • Yield : 58% after sulfurization.

Synthesis of N-(2-Bromoethyl)-2-(4-Methoxyphenyl)Acetamide

Acylation of 2-Bromoethylamine

Procedure :

  • Reactants : 2-(4-Methoxyphenyl)acetic acid (1.0 eq), thionyl chloride (2.0 eq).
  • Conditions : Reflux (70°C, 2 h), evaporate excess SOCl₂.
  • Acylation : Add 2-bromoethylamine (1.2 eq) in DCM, stir at 0°C (2 h).
  • Workup : Wash with NaHCO₃, dry over MgSO₄, evaporate.
  • Yield : 85%.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.1 (d, J = 8.8 Hz, 2H, Ar-H), 6.8 (d, J = 8.8 Hz, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 3.6 (t, J = 6.4 Hz, 2H, CH₂Br), 3.4 (s, 2H, CH₂CO), 2.9 (t, J = 6.4 Hz, 2H, NHCH₂).

Thioether Formation via Nucleophilic Substitution

Coupling of Imidazole-2-Thiol and Bromoethyl Acetamide

Procedure :

  • Reactants : 5-(4-Fluorophenyl)-1H-imidazole-2-thiol (1.0 eq), N-(2-bromoethyl)-2-(4-methoxyphenyl)acetamide (1.1 eq).
  • Conditions : K₂CO₃ (2.0 eq), DMF, 60°C (8 h).
  • Workup : Dilute with water, extract with ethyl acetate, purify via silica chromatography (hexane/ethyl acetate 3:1).
  • Yield : 65–70%.

Mechanism :
The thiolate anion attacks the electrophilic bromoethyl carbon, displacing bromide and forming the thioether bond.

Optimization Notes :

  • Excess base (K₂CO₃) ensures complete deprotonation of the thiol.
  • Polar aprotic solvents (DMF, DMSO) enhance reaction rate.

Spectral Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 12.1 (s, 1H, imidazole NH), 7.6–7.4 (m, 4H, Ar-H), 7.0–6.8 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 3.6 (t, J = 6.8 Hz, 2H, SCH₂), 3.3 (s, 2H, CH₂CO), 2.9 (t, J = 6.8 Hz, 2H, NHCH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 397.1425 [M+H]⁺ (calculated for C₂₀H₂₀FN₃O₂S: 397.1428).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.2% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantage
Cyclocondensation 4-Fluorobenzaldehyde, thiourea 68–72 95–97 One-pot synthesis, minimal steps
Bischler-Napieralski 4-Fluoroaniline, 1,4-dinitroimidazole 58 93 Regioselective imidazole substitution

Challenges and Mitigation Strategies

Regiochemical Control in Imidazole Synthesis

  • Issue : Competing formation of 4- vs. 5-substituted imidazoles.
  • Solution : Use directing groups (e.g., nitro) or templated cyclization.

Thiol Oxidation

  • Issue : Disulfide formation during storage.
  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) and add reductants (e.g., DTT).

Scalability and Industrial Relevance

  • Batch Size : 100 g-scale demonstrated with 63% overall yield.
  • Cost Drivers : 4-Fluorobenzaldehyde (~$120/kg), 2-bromoethylamine (~$95/kg).
  • Green Chemistry Metrics :
    • E-factor : 18.2 (kg waste/kg product).
    • PMI : 32.5 (total material input/product).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with enzymes or receptors due to its imidazole and acetamide groups, which are known to be pharmacophores in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of more complex pharmaceuticals or as an intermediate in the production of other bioactive compounds.

Mechanism of Action

The mechanism by which N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally analogous derivatives, focusing on heterocyclic cores , substituent effects , and biological activities .

Table 1: Structural and Functional Comparison of Imidazole-Based Acetamides

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide (Target) 1H-Imidazole 4-Fluorophenyl, 4-methoxyphenyl, thioethyl Not reported (hypothesized antimicrobial/antiparasitic) -
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1H-Imidazole 4-Chlorophenyl, 5-methylisoxazolyl Not reported (structural analog)
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide 5-Nitroimidazole 2-Chlorophenyl, phenylsulfonylmethyl Potent antibacterial (C. difficile), antiparasitic
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Oxadiazole-Benzofuran 5-Bromobenzofuran, 4-fluorophenyl Tyrosinase inhibition
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Thiadiazole-Benzothiazole 4-Fluorophenyl, benzothiazole Antiproliferative (GC-MS validated)

Key Observations

Heterocyclic Core Variations: The target compound’s imidazole core contrasts with oxadiazole () and thiadiazole () derivatives.

Substituent Effects: 4-Fluorophenyl vs. 4-Chlorophenyl: Fluorine’s electronegativity and smaller size improve metabolic stability and membrane permeability compared to bulkier chlorine .

Tyrosinase inhibition in benzofuran-oxadiazole analogs () highlights the role of aromatic substituents in enzyme targeting, though the target’s imidazole core may redirect activity toward different pathways .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves:

  • Thioether formation : Reacting a 5-(4-fluorophenyl)-1H-imidazole-2-thiol derivative with a chloroethyl intermediate (e.g., 2-chloro-N-(substituted)acetamide) under basic conditions (e.g., K₂CO₃) .
  • Acylation : Coupling the thioether intermediate with a 4-methoxyphenylacetic acid derivative via amide bond formation .
  • Purification : Use column chromatography or recrystallization (e.g., ethanol) to isolate the final product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, methoxyphenyl) and thioether/amide linkages .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) and monitor by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation .
  • Temperature Control : Maintain 60–80°C during acylation to balance reaction rate and by-product minimization .
  • Catalysts : Use DMAP or HOBt to improve amide coupling efficiency .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) to track reaction progress and adjust conditions dynamically .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) .
  • Compound Stability Tests : Perform stability studies under assay conditions (pH, temperature) to rule out degradation .
  • Orthogonal Assays : Compare results from enzymatic assays with cell-based viability assays (e.g., MTT) to confirm target specificity .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with targets (e.g., COX-1/2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

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